![molecular formula C18H17BrN2O3 B14011482 6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, which yields high amounts of the desired product . The reaction conditions often require heating to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination techniques on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
Scientific Research Applications
6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the morpholinoethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: A simpler isoquinoline derivative with similar bromination patterns.
4-Bromoisoquinoline: Another brominated isoquinoline with different substitution positions.
Uniqueness
6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione is unique due to the presence of the morpholinoethyl group, which enhances its solubility and reactivity compared to simpler brominated isoquinolines. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C18H17BrN2O3 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
6-bromo-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H17BrN2O3/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)7-6-20-8-10-24-11-9-20/h1-5H,6-11H2 |
InChI Key |
DZIHEJLGSDCGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)

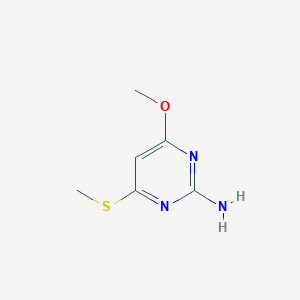

![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
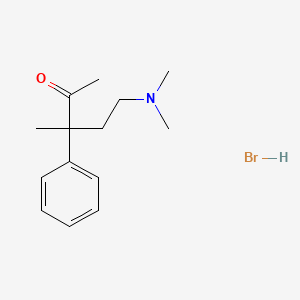
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
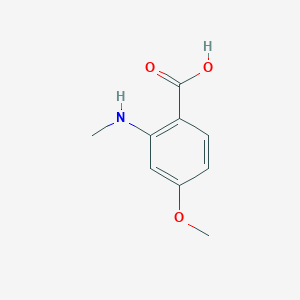
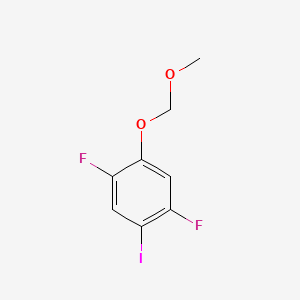
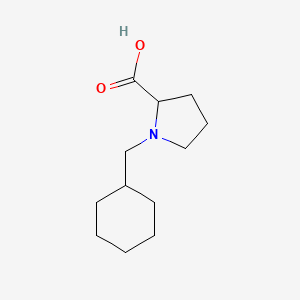
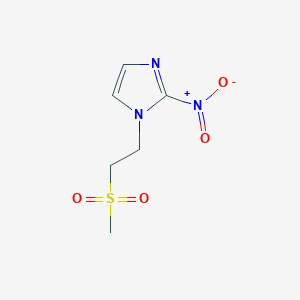
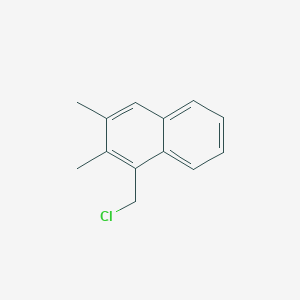

![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)
